molecular formula C15H23NO2S B279095 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine

1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine

Cat. No. B279095
M. Wt: 281.4 g/mol
InChI Key: ZAJCGGFTWIKEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine, also known as Siponimod, is a chemical compound that has been extensively researched in the scientific community due to its potential therapeutic effects. Siponimod belongs to a class of compounds known as selective sphingosine-1-phosphate receptor modulators (S1PR modulators) and has shown promising results in the treatment of various diseases.

Mechanism of Action

1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine works by modulating the activity of sphingosine-1-phosphate receptors, which are involved in various physiological processes such as immune cell trafficking, vascular permeability, and neuronal function. By selectively targeting these receptors, 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine can exert its therapeutic effects without causing significant side effects.
Biochemical and Physiological Effects:
1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been shown to have various biochemical and physiological effects, including reducing inflammation, promoting neuroprotection, and inhibiting tumor growth. These effects are mediated by the modulation of sphingosine-1-phosphate receptors, which play a critical role in these processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine in lab experiments is its high potency and selectivity, which allows for precise modulation of sphingosine-1-phosphate receptors. However, one of the limitations of using 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for research involving 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine. One area of interest is the potential use of 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of interest is the development of novel S1PR modulators with improved pharmacological properties, such as increased selectivity and reduced side effects. Additionally, further research is needed to elucidate the precise mechanisms of action of 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine involves multiple steps, starting from the reaction of 4-isopropylbenzenesulfonyl chloride with 3-methylpiperidine. The resulting intermediate is then subjected to further reactions, including reduction, cyclization, and purification, to obtain the final product.

Scientific Research Applications

1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been extensively studied for its potential therapeutic effects in various diseases, including multiple sclerosis, Alzheimer's disease, and cancer. In multiple sclerosis, 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been shown to reduce the number of relapses and slow down the progression of disability. In Alzheimer's disease, 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been shown to improve cognitive function and reduce inflammation. In cancer, 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been shown to inhibit tumor growth and metastasis.

properties

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

3-methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine

InChI

InChI=1S/C15H23NO2S/c1-12(2)14-6-8-15(9-7-14)19(17,18)16-10-4-5-13(3)11-16/h6-9,12-13H,4-5,10-11H2,1-3H3

InChI Key

ZAJCGGFTWIKEDQ-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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